molecular formula C6H3BrF3NO B169993 5-Bromo-4-(trifluoromethyl)pyridin-2-ol CAS No. 109919-32-6

5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Cat. No. B169993
M. Wt: 241.99 g/mol
InChI Key: YTZVETQYEBOYJY-UHFFFAOYSA-N
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Patent
US04866078

Procedure details

5-Bromo-4-trifluoromethyl-2-pyridone (25 g) was added portionwise to a suspension of sodium hydride (5.5 g of a 50% suspension in mineral oil) in tetrahydrofuran (250 ml) whereupon hydrogen was evolved. The reaction mixture was cooled to -78° C. and a solution (90 ml) of tertiary-butyl lithium (2.6M) in pentane added whilst maintaining the temperature below -55° C. A solution of dry dimethylformamide (40 ml) in tetrahydrofuran (150 ml) at a temperature of -78° C. was added and a thick grey/purple mixture formed. A small amount (ca. 5 mls) ammonium chloride solution was then added and the mixture allowed to warm to room temperature. The resultant yellow solution was partitioned between ammonium chloride (50 ml) and ethylacetate and the ethylacetate extracts were discarded. The aqueous layer was acidified to pH 6 using concentrated hydrochloric acid and extracted into ethyl acetate which was washed and dried as described above. The ethyl acetate was then removed under reduced pressure and the resultant brown solid was recrystallised from ethyl acetate to give 5 formyl-4-trifluoromethyl-2-pyridone (13.3 g).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].[H][H].C([Li])(C)(C)C.[Cl-].[NH4+].[O:24]1CCC[CH2:25]1>CCCCC.CN(C)C=O>[CH:25]([C:4]1[C:5](=[O:8])[NH:6][CH:7]=[CH:2][C:3]=1[C:9]([F:12])([F:11])[F:10])=[O:24] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C(=CC(NC1)=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below -55° C
CUSTOM
Type
CUSTOM
Details
a thick grey/purple mixture formed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The resultant yellow solution was partitioned between ammonium chloride (50 ml) and ethylacetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate which
WASH
Type
WASH
Details
was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant brown solid was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C(NC=CC1C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.